molecular formula C20H22N4O B14181364 N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide CAS No. 918535-52-1

N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide

Katalognummer: B14181364
CAS-Nummer: 918535-52-1
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: KZDNHOZMHJLYCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, is reacted with benzyl chloride to form 1-benzylpiperidine.

    Acylation: The 1-benzylpiperidine is then acylated with acetic anhydride to form N-(1-benzylpiperidin-4-yl)acetamide.

    Cyanopyridine Introduction: Finally, the N-(1-benzylpiperidin-4-yl)acetamide is reacted with 3-cyanopyridine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

918535-52-1

Molekularformel

C20H22N4O

Molekulargewicht

334.4 g/mol

IUPAC-Name

N-(1-benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide

InChI

InChI=1S/C20H22N4O/c1-16(25)24(20-18(14-21)8-5-11-22-20)19-9-12-23(13-10-19)15-17-6-3-2-4-7-17/h2-8,11,19H,9-10,12-13,15H2,1H3

InChI-Schlüssel

KZDNHOZMHJLYCG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=C(C=CC=N3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.